tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Overview
Description
“tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound that can be used to synthesize ketohexokinase (KHK) inhibitors, which have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .
Synthesis Analysis
The synthesis of “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” involves several steps. The organic layer was dried over Na2SO4, filtered, and concentrated to give 2-tert-butyl 6-methyl 2,6-diazaspiro[3.4]octane-2,6-dicarboxylate (100 mg, 78% yield) as a yellow solid .Molecular Structure Analysis
The molecular formula of “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is C11H20N2O2 . More detailed structural information can be found on various chemical databases .Chemical Reactions Analysis
In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Physical And Chemical Properties Analysis
The physicochemical properties of “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” include a high GI absorption, BBB permeant, and P-gp substrate . It has a molar refractivity of 65.74 and a TPSA of 41.57 Ų . The compound is very soluble with a solubility of 8.47 mg/ml .Scientific Research Applications
Application 1: Synthesis of Ketohexokinase (KHK) Inhibitors
- Summary of the Application : Ketohexokinase (KHK) inhibitors have potential medical uses for treating diabetes and obesity . The compound “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” can be used in the synthesis of these inhibitors .
- Methods of Application : While the exact methods of synthesis are not provided, it typically involves a series of chemical reactions under controlled conditions. The compound serves as a building block in the synthesis process .
- Results or Outcomes : The outcome of this application is the production of KHK inhibitors, which could potentially be used in the treatment of diabetes and obesity .
Application 2: Synthesis of Dihydroisoindolecarboxamide Derivatives
- Summary of the Application : “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives . These derivatives can act as inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .
- Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
- Results or Outcomes : The outcome of this application is the production of NAMPT and ROCK inhibitors, which have potential therapeutic applications .
Application 3: Synthesis of Spirodiamine-diarylketoxime Derivatives
- Summary of the Application : This compound is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives . These derivatives act as antagonists for the Melanin Concentrating Hormone 1 Receptor (MCH-1R) .
- Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
- Results or Outcomes : The outcome of this application is the production of MCH-1R antagonists, which have potential therapeutic applications .
Application 4: Synthesis of Spirocyclic Building Blocks
- Summary of the Application : This compound was first synthesized by Carreira and coworkers, which provides a new area of chemical space with straightforward functional handles for further diversification .
- Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
- Results or Outcomes : The outcome of this application is the production of spirocyclic building blocks, which can be used for further diversification in chemical space .
Application 5: Synthesis of Spirooxindole Derivatives
- Summary of the Application : This compound is used as a reagent in the synthesis of spirooxindole derivatives . These derivatives have shown potential as therapeutic agents in the treatment of various diseases .
- Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
- Results or Outcomes : The outcome of this application is the production of spirooxindole derivatives, which have potential therapeutic applications .
Application 6: Synthesis of Spiroisoxazoline Derivatives
- Summary of the Application : “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is a useful reagent for the synthesis of spiroisoxazoline derivatives . These derivatives can act as inhibitors for various enzymes .
- Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
- Results or Outcomes : The outcome of this application is the production of spiroisoxazoline derivatives, which have potential therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;/h12H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWIWXWBCDDZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride | |
CAS RN |
1481613-19-7 | |
Record name | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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